molecular formula C8H10BFO4 B3123612 (2-Fluoro-4,6-dimethoxyphenyl)boronic acid CAS No. 309977-93-3

(2-Fluoro-4,6-dimethoxyphenyl)boronic acid

Cat. No. B3123612
M. Wt: 199.97 g/mol
InChI Key: VRYIYLGRLZLYPA-UHFFFAOYSA-N
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Description

“(2-Fluoro-4,6-dimethoxyphenyl)boronic acid” is a boronic acid derivative with the CAS Number: 309977-93-3 . It has a molecular weight of 199.97 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of boronic acids and their derivatives has been widely studied in medicinal chemistry . The Suzuki–Miyaura coupling reaction is a commonly used method for the synthesis of boronic acids . This reaction is a palladium-catalyzed carbon–carbon bond-forming reaction .


Molecular Structure Analysis

The molecular formula of “(2-Fluoro-4,6-dimethoxyphenyl)boronic acid” is C8H10BFO4 . The InChI code for this compound is 1S/C8H10BFO4/c1-13-5-3-6 (10)8 (9 (11)12)7 (4-5)14-2/h3-4,11-12H,1-2H3 .


Chemical Reactions Analysis

Boronic acids, including “(2-Fluoro-4,6-dimethoxyphenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .


Physical And Chemical Properties Analysis

“(2-Fluoro-4,6-dimethoxyphenyl)boronic acid” is a solid compound . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Lewis Acidity and Chemical Properties

(2-Fluoro-4,6-dimethoxyphenyl)boronic acid, like other fluoro-substituted boronic acids, is noteworthy for the electron-withdrawing character of fluorine atoms that influence its properties. These compounds have applications in organic synthesis, analytical chemistry, materials’ chemistry, biology, and medicine. The Lewis acidity of boron atoms in these compounds plays a crucial role in many of these applications (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).

Reactivity with Diols and Polyols

Boronic acids are used extensively in biomaterials due to their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans. Their interactions with polyols are also significant for preparing hydrogels with dynamic covalent or responsive behavior. The choice of boronic acids in sensing, delivery, and materials chemistry is influenced by their structure and reactivity with diols (Brooks, Deng, & Sumerlin, 2018).

Application in Fluorescent Chemosensors

Fluoro-substituted boronic acids, including (2-Fluoro-4,6-dimethoxyphenyl)boronic acid, are integral in developing fluorescent chemosensors for detecting carbohydrates, bioactive substances, and various ions. These compounds form specific complexes with diols, leading to changes in fluorescence properties, which is pivotal in biosensing applications (Huang et al., 2012).

Sensing Applications and Interaction with Fluoride Ions

These boronic acids, due to their interaction with fluoride ions, find applications in colorimetric sensing. They can undergo significant spectral shifts upon binding with fluoride ions, which is useful in the development of colorimetric sensors for environmental and biological monitoring (Wade & Gabbaï, 2009).

Versatility in Sensing and Therapeutic Applications

The versatility of boronic acids, including fluoro-substituted variants, extends to various sensing applications. They are used in homogeneous assays, heterogeneous detection, biological labeling, protein manipulation and modification, and even in the development of therapeutics (Lacina, Skládal, & James, 2014).

Stability and Synthetic Potentials in Organic Chemistry

In the realm of organic chemistry, the stability and synthetic potentials of fluoro-substituted boronic acids are of great interest. These compounds play a crucial role in the synthesis of various organic materials and are valued for their reactivity and stability under different conditions (Huang, Chen, & Qing, 2003).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261 and P305+P351+P338 .

properties

IUPAC Name

(2-fluoro-4,6-dimethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYIYLGRLZLYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)OC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-4,6-dimethoxyphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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